An In-depth Technical Guide to Anhydrous Hematoxylin (MW: 302.29) for Researchers and Drug Development Professionals
An In-depth Technical Guide to Anhydrous Hematoxylin (MW: 302.29) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of anhydrous hematoxylin, a cornerstone reagent in histology and cellular pathology. With a molecular weight of 302.29 g/mol , this naturally derived compound is indispensable for researchers, scientists, and drug development professionals who rely on precise microscopic visualization of tissue and cell morphology. This document will delve into the core chemical and physical properties of anhydrous hematoxylin, its oxidative transformation into the active staining agent, hematein, and provide detailed, field-proven protocols for its application in the gold-standard Hematoxylin and Eosin (H&E) staining method.
Core Properties of Anhydrous Hematoxylin
Anhydrous hematoxylin, extracted from the heartwood of the logwood tree, Haematoxylum campechianum, is a crystalline substance with the molecular formula C₁₆H₁₄O₆.[1][2][3] In its pure, unoxidized form, it is a relatively colorless to yellowish powder and is not an effective stain itself.[4][5] Its utility as a biological stain is realized upon its oxidation to hematein, which then forms a colored complex with a mordant.[3][4][6]
Physicochemical Characteristics
A summary of the key physicochemical properties of anhydrous hematoxylin is presented in the table below. Understanding these properties is crucial for its proper storage, handling, and application in staining protocols.
| Property | Value/Description | References |
| Molecular Formula | C₁₆H₁₄O₆ | [1][2][7] |
| Molecular Weight | 302.29 g/mol | [1][8][9] |
| Appearance | White to yellowish crystals that redden on exposure to light. | [10] |
| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, and glycerol.[1][10][11] Insoluble in xylene.[11] Soluble in DMSO.[7] | |
| Stability & Storage | Store at room temperature (18-26°C) protected from light. Solutions can darken on standing and should be discarded if they turn brown (over-oxidized) or purple (loss of acidity). | |
| UV-Vis Absorbance Peak | Approximately 217 nm.[9] Hematoxylin exhibits broad absorption between 400 and 700 nm.[12][13] |
The Chemistry of Staining: Oxidation to Hematein and Mordant Chelation
The staining power of hematoxylin is unlocked through a two-step process: oxidation and mordant chelation. This chemical transformation is fundamental to achieving the characteristic blue to black nuclear staining observed in histology.
Oxidation: From Hematoxylin to Hematein
Hematoxylin must first be oxidized to hematein, a process often referred to as "ripening".[14][15] This can be achieved through two primary methods:
-
Natural Oxidation: Exposure of the hematoxylin solution to air and sunlight over several weeks.[4][6] This method is slow and less commonly used in modern laboratories.[4]
-
Chemical Oxidation: The addition of an oxidizing agent provides a rapid and controlled conversion to hematein.[6] Sodium iodate is the most commonly used chemical oxidant, replacing the more toxic mercuric oxide used in older formulations.[4][14]
The oxidation of hematoxylin to hematein involves the loss of two hydrogen atoms, resulting in a quinoid structure that is responsible for its chromogenic properties.[4]
The Role of the Mordant: Forming the Dye-Lake
Hematein itself has a poor affinity for tissue components.[6] To become an effective stain, it must be complexed with a metallic ion, known as a mordant.[4][5] The most common mordants used in hematoxylin formulations are aluminum salts (e.g., aluminum ammonium sulfate, aluminum potassium sulfate) or iron salts.[4][16]
The mordant binds to hematein, forming a positively charged complex often referred to as a "dye-lake".[6][17] This cationic complex then binds to anionic (negatively charged) tissue components, most notably the phosphate groups of nucleic acids (DNA and RNA) in the cell nucleus.[6] This electrostatic interaction results in the selective and strong staining of nuclear chromatin, rendering it a deep blue to purple color.[18]
The following diagram illustrates the logical workflow from the inactive hematoxylin to the active staining complex.
Caption: Transformation of hematoxylin to a staining complex.
Experimental Protocol: Hematoxylin and Eosin (H&E) Staining
The H&E stain is the most widely used staining method in histology and histopathology, providing a broad overview of tissue morphology.[19][20] The following protocol is a standardized, step-by-step methodology for performing a regressive H&E stain on paraffin-embedded tissue sections. In a regressive staining procedure, the tissue is deliberately over-stained with hematoxylin and then selectively destained with a differentiating solution to achieve the desired intensity and contrast.[21]
Reagents and Solutions
-
Xylene or Xylene Substitute
-
Ethanol (100%, 95%, and 70%)
-
Distilled or Deionized Water
-
Harris Hematoxylin Solution (or other alum hematoxylin) [22]
-
1% Acid Alcohol: 1 mL concentrated HCl in 400 mL of 70% ethanol.[23]
-
Bluing Reagent: Scott's Tap Water Substitute or a weak alkaline solution (e.g., 0.2% ammonia water or saturated lithium carbonate solution).[19][22]
-
Eosin Y Solution (0.5% to 1.0% aqueous or alcoholic)
Staining Procedure
The following diagram outlines the key stages of the H&E staining workflow.
Caption: Workflow for Hematoxylin and Eosin (H&E) staining.
Step-by-Step Protocol:
-
Deparaffinization and Rehydration:
-
Nuclear Staining with Hematoxylin:
-
Differentiation:
-
Bluing:
-
Immerse slides in a bluing agent (e.g., Scott's Tap Water Substitute) for 30 seconds to 1 minute, or until the nuclei turn a crisp blue-purple.[22][25] This step changes the pH, converting the soluble red form of the dye-lake to an insoluble blue form.[25]
-
Wash in running tap water for 5 minutes.[22]
-
-
Counterstaining with Eosin:
-
Dehydration, Clearing, and Coverslipping:
-
Dehydrate through two changes of 95% ethanol for 2 minutes each.[24]
-
Dehydrate in two changes of 100% ethanol for 2 minutes each.[24]
-
Clear in two to three changes of xylene for 2-5 minutes each.[22][24]
-
Apply a drop of resinous mounting medium to the slide and coverslip, ensuring no air bubbles are trapped.[23]
-
Expected Results
-
Nuclei: Blue to purple/black[26]
-
Cytoplasm and other acidophilic structures: Varying shades of pink to red[26]
-
Red blood cells: Bright red/orange
-
Muscle fibers: Deep pink/red
-
Collagen: Pink
Conclusion
Anhydrous hematoxylin, with a molecular weight of 302.29 g/mol , remains an unparalleled reagent in the field of histology and pathology. Its transformation into hematein and subsequent chelation with a metallic mordant creates a powerful cationic dye that selectively and vividly stains nuclear components. The Hematoxylin and Eosin staining protocol, a testament to the enduring utility of this natural dye, continues to be the primary method for visualizing tissue microanatomy. A thorough understanding of the chemical principles and meticulous adherence to standardized protocols, as outlined in this guide, are paramount for generating high-quality, reproducible results essential for research, diagnostics, and drug development.
References
-
H&E Staining Overview: A Guide to Best Practices. (n.d.). Leica Biosystems. Retrieved from [Link]
-
Solutions:- Part 5 - Hematoxylin solution Preparation. (2024, November 10). Labpedia.net. Retrieved from [Link]
-
Manual Hematoxylin and Eosin Staining of Mouse Tissue Sections. (2014). CSH Protocols. Retrieved from [Link]
-
Hematoxylin and Eosin (H&E) Staining Protocol. (2024, January 25). IHC WORLD. Retrieved from [Link]
-
HEMATOXYLIN & EOSIN (H & E) STAIN PROTOCOL. (1997). Washington University School of Medicine. Retrieved from [Link]
-
Hematoxylin and Eosin (H&E) Staining – Manual Protocol. (2025, May 23). Baylor College of Medicine. Retrieved from [Link]
-
Hematoxylin Harris. (n.d.). MenidiMedica. Retrieved from [Link]
-
Myers, R. (n.d.). An Intro to Hematoxylin: Staining Protocol, Hematein Formation. Leica Biosystems. Retrieved from [Link]
-
Haematoxylin – the story of the blues. (2018, June 4). Synnovis. Retrieved from [Link]
-
Hematoxylin. (n.d.). Biocompare. Retrieved from [Link]
-
Hematoxylin and Eosin Staining 9. (n.d.). StainsFile. Retrieved from [Link]
- Bettinger, C., & Zimmermann, H. W. (1991). New investigations on hematoxylin, hematein, and hematein-aluminium complexes. I.
-
Hematoxylin, Certified, C.N.#DcH-82. (n.d.). Electron Microscopy Sciences. Retrieved from [Link]
-
Hematoxylin Formulae. (n.d.). StainsFile. Retrieved from [Link]
-
Haematoxylin. (n.d.). In Wikipedia. Retrieved from [Link]
- Park, S., et al. (2021). Hematoxylin Nuclear Stain Reports Oxidative Stress Via Near-Infrared Emission. bioRxiv.
- Smith, A. A. (2009). Hematein chelates of unusual metal ions for tinctorial histochemistry. Biotechnic & Histochemistry, 84(4), 147-155.
-
Haematoxylin. (n.d.). Bionity. Retrieved from [Link]
-
Zelmer, C. D. (n.d.). Hematoxylin staining. Peru State College. Retrieved from [Link]
-
Hematoxylin and eosin staining. (n.d.). [PowerPoint presentation]. Retrieved from [Link]
-
Hematoxylin. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
H&E Staining Method and Protocol - Harris. (2024, January 25). IHC WORLD. Retrieved from [Link]
-
Spectral characterization of hematoxylin-eosin (H&E) and near-infrared... (n.d.). ResearchGate. Retrieved from [Link]
-
The eosin and hematoxylin dye absorption spectra... (n.d.). ResearchGate. Retrieved from [Link]
-
Introduction: H&E is the combination of two histological stains: hematoxylin and eosin. The hematoxylin stains. (n.d.). [PDF document]. Retrieved from [Link]
-
Quantitative assessment of H&E staining for pathology: development and clinical evaluation of a novel system. (2024, February 23). Scientific Reports. Retrieved from [Link]
-
Histochemical uses of haematoxylin - a review. (n.d.). SciSpace. Retrieved from [Link]
-
An Intro to Hematoxylin: Staining Protocol, Hematein Formation. (n.d.). Leica Biosystems. Retrieved from [Link]
- IRON HEMATOXYLIN CHELATES. I.
-
Hematoxylin and eosin stain (H and E stain or HE stain). (2021, May 16). Microbe Notes. Retrieved from [Link]
Sources
- 1. Buy HEMATOXYLIN | 517-28-2 [smolecule.com]
- 2. biocompare.com [biocompare.com]
- 3. Haematoxylin - Wikipedia [en.wikipedia.org]
- 4. An Intro to Hematoxylin: Staining Protocol, Hematein Formation [leicabiosystems.com]
- 5. An Intro to Hematoxylin: Staining Protocol, Hematein Formation [leicabiosystems.com]
- 6. Haematoxylin – the story of the blues | Synnovis [synnovis.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. CAS-517-28-2, Haematoxylin Stain Certified Manufacturers, Suppliers & Exporters in India | H26982 [cdhfinechemical.com]
- 9. Absorption [Hematoxylin] | AAT Bioquest [aatbio.com]
- 10. Hematoxylin | C16H14O6 | CID 442514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. emsdiasum.com [emsdiasum.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. stainsfile.com [stainsfile.com]
- 15. scispace.com [scispace.com]
- 16. Hematoxylin and eosin staining | PPTX [slideshare.net]
- 17. Hematein chelates of unusual metal ions for tinctorial histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. microbenotes.com [microbenotes.com]
- 19. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 20. pwiptsalipur.com [pwiptsalipur.com]
- 21. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 22. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]
- 23. a.storyblok.com [a.storyblok.com]
- 24. Sign In [cshprotocols.cshlp.org]
- 25. Hotel Intestine [science.peru.edu]
- 26. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
